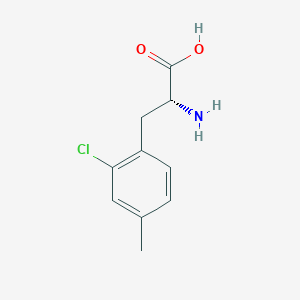

(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid

Description

(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid is a chiral non-proteinogenic amino acid derivative characterized by a 2-chloro-4-methylphenyl substituent at the β-position of the alanine backbone. Its molecular formula is C₁₀H₁₁ClNO₂, with a molecular weight of 212.65 g/mol . The compound exists as an enantiomer, with the (R)-configuration at the α-carbon being critical for its stereospecific interactions in biological systems. This structural motif is common in medicinal chemistry, where halogenated aromatic groups enhance lipophilicity and modulate target binding .

Properties

IUPAC Name |

(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFOYEOZSRIHPU-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-chloro-4-methylbenzaldehyde.

Formation of the Intermediate: The aldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.

Reduction: The imine is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the corresponding amine.

Amino Acid Formation: The amine is then subjected to a Strecker synthesis, where it reacts with potassium cyanide (KCN) and ammonium chloride (NH4Cl) to form the amino acid.

Industrial Production Methods

Industrial production of (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxo derivatives.

Reduction: Reduction reactions can target the aromatic ring or the carboxylic acid group, leading to various reduced forms.

Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Oxidized derivatives such as ketones or aldehydes.

Reduction: Reduced forms of the aromatic ring or the carboxylic acid group.

Substitution: Substituted aromatic compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid typically involves chiral synthesis methods. The compound can serve as a precursor for various derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties.

Common Synthesis Methods :

- Chiral Auxiliary Methods : Utilizing chiral auxiliaries to induce asymmetry during the synthesis process.

- Enzymatic Synthesis : Employing specific enzymes that can facilitate the formation of the desired stereoisomer with high selectivity.

Pharmacological Research

The compound has been investigated for its potential role as a neurotransmitter modulator. Its structural similarity to amino acids allows it to interact with various receptors in the central nervous system, which may lead to therapeutic applications in treating neurological disorders.

Enzyme Interaction Studies

Due to its unique structure, (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid is useful in studying enzyme-substrate interactions. Its ability to mimic natural substrates can provide insights into enzyme mechanisms and aid in drug design.

Therapeutic Potential

Research indicates that compounds similar to (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid may have applications in:

- Pain Management : Potential use in developing analgesics due to its interaction with pain pathways.

- Neurological Disorders : Investigated for effects on conditions such as depression or anxiety by modulating neurotransmitter systems.

Case Study 1: Neurotransmitter Modulation

A study published in a pharmacology journal highlighted the compound's potential as a modulator of glutamate receptors, which are critical in synaptic transmission and plasticity. This modulation could lead to advancements in treating cognitive disorders.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disease management.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, influencing their activity. The presence of the chlorine and methyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations

- Electron-Withdrawing vs. In contrast, the 2-methoxy group in the analogue (C₁₁H₁₅NO₃) increases electron density, favoring polar interactions but reducing membrane permeability . The 3-chloro-4-hydroxyphenyl derivative (C₉H₁₀ClNO₃) combines halogen and hydroxyl groups, balancing solubility and target affinity .

- Biological Implications: Melphalan analogues (e.g., EM-MEL) feature bis(2-chloroethyl)amino groups, enabling DNA cross-linking and cytotoxic effects . The target compound lacks this alkylating moiety, suggesting divergent mechanisms (e.g., enzyme inhibition or receptor modulation).

Stereochemical Comparisons

The (R)-enantiomer of the target compound is distinct from its (S)-counterpart (CAS: 1270107-05-5), as stereochemistry profoundly impacts biological activity. For example:

- Enantiomeric Purity : Racemic mixtures may exhibit reduced efficacy due to competitive binding of inactive enantiomers .

- Case Study: In Melphalan derivatives, the (S)-configuration is critical for DNA alkylation; similar stereospecificity likely applies to halogenated amino acids .

Research Findings and Contradictions

- Contradictory Data: While halogenation generally increases lipophilicity, the 3-chloro-4-hydroxyphenyl derivative (C₉H₁₀ClNO₃) exhibits unexpected solubility, possibly due to intramolecular H-bonding . Methoxy-substituted analogues show variable activity across cell lines, suggesting substituent positioning is context-dependent .

- Gaps in Knowledge: Quantitative structure-activity relationship (QSAR) studies are needed to correlate substituent effects with target binding.

Biological Activity

(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid, also known by its CAS number 1056934-22-5, is an organic compound characterized by its chiral center, which grants it optical activity. This compound is a derivative of phenylalanine and features a chlorine and a methyl group on the aromatic ring, significantly impacting its chemical properties and biological activities .

Chemical Structure and Properties

The molecular formula of (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol. The presence of the chlorine atom and the methyl group affects its solubility, reactivity, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| CAS Number | 1056934-22-5 |

| Chiral Center | Yes |

| Solubility | Varies based on conditions |

The biological activity of (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking interactions. These characteristics enhance the compound's binding affinity and specificity towards various biological targets.

Applications in Biological Research

This compound has been utilized in several areas of biological research:

- Enzyme-Substrate Interactions : Due to its structural similarity to phenylalanine, it serves as a valuable tool for studying amino acid metabolism and enzyme functionality.

- Drug Development : Its potential therapeutic effects are being explored in neurology and psychiatry, particularly as a candidate for drug development targeting specific diseases.

- Modulation of Biological Pathways : The compound's ability to modulate various biological pathways makes it a candidate for developing enzyme inhibitors or receptor ligands .

Case Study 1: Inhibition of PRMT5

In recent studies, derivatives similar to (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid have shown promise in inhibiting the PRMT5 enzyme, which is implicated in various cancers. These compounds were evaluated for their selectivity towards MTAP-deleted cancer cells, demonstrating significant potential for therapeutic applications in oncology .

Case Study 2: Neurological Implications

Research has indicated that compounds structurally related to (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid may influence neurotransmitter systems, suggesting their utility in treating neurological disorders. Their interaction with glutamate receptors has been particularly noteworthy, as it may lead to novel therapeutic strategies for conditions like depression and anxiety .

Q & A

Q. What are the recommended methods for synthesizing (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid in a laboratory setting?

Methodological Answer:

- Asymmetric Synthesis : Utilize chiral auxiliaries or catalysts to achieve the desired (R)-configuration. For example, enzymatic resolution using phenylalanine ammonia lyase (PAL) can ensure stereoselective amination, as demonstrated in biocatalytic studies of analogous β-amino acids .

- Solid-Phase Peptide Synthesis (SPPS) : Employ Fmoc/t-Bu protection strategies to minimize racemization during coupling steps. Optimize reaction temperatures (e.g., 0–4°C) and coupling agents (e.g., HATU) to preserve stereochemical integrity .

- Post-Synthesis Purification : Use reverse-phase HPLC with chiral columns (e.g., Chirobiotic T) to isolate the enantiomerically pure product .

Q. How can the stereochemical purity of (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid be verified?

Methodological Answer:

- Chiral HPLC : Compare retention times against a racemic mixture using a chiral stationary phase (e.g., Crownpak CR-I) .

- Circular Dichroism (CD) Spectroscopy : Analyze the compound’s optical activity in the UV-Vis range (200–250 nm) to confirm the (R)-configuration .

- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry, particularly if discrepancies arise from indirect methods .

Q. What safety protocols are essential when handling this compound due to its chlorinated aromatic structure?

Methodological Answer:

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure to airborne particles .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves, as chlorinated compounds may degrade them .

- Decontamination : Implement emergency showers and eye-wash stations within 10 seconds of the work area. Contaminated clothing must be removed immediately and laundered separately .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported biological activity of this compound across different in vitro models?

Methodological Answer:

- Orthogonal Assays : Cross-validate results using multiple assays (e.g., enzyme inhibition, cell viability, and radioligand binding) to rule out model-specific artifacts .

- Standardized Protocols : Control variables such as solvent (DMSO concentration ≤0.1%), pH (7.4 for physiological conditions), and incubation time to ensure reproducibility .

- Meta-Analysis : Compare datasets from public repositories (e.g., PubChem BioAssay) to identify trends or outliers in activity profiles .

Q. What strategies are effective in minimizing racemization during the solid-phase synthesis of this compound?

Methodological Answer:

- Low-Temperature Coupling : Perform amino acid activation at –20°C using PyBOP or Oxyma Pure to suppress base-induced racemization .

- Protection Schemes : Use sterically hindered protecting groups (e.g., Boc for the α-amine) to stabilize the chiral center during deprotection .

- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect racemization intermediates and adjust reaction conditions dynamically .

Q. What advanced analytical techniques are critical for identifying degradation products of this compound under accelerated stability conditions?

Methodological Answer:

- LC-HRMS/MS : Perform high-resolution mass spectrometry with electrospray ionization (ESI) to identify degradation products (e.g., dechlorinated or oxidized derivatives) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways .

- NMR-Based Structural Elucidation : Use 2D NMR (e.g., COSY, HSQC) to map structural changes in degradation byproducts .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

- Solubility Screening : Use nephelometry or UV-Vis spectroscopy to quantify solubility in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol). Note that protonation of the amino group at low pH enhances aqueous solubility .

- Molecular Dynamics (MD) Simulations : Model solvent interactions to predict solubility trends and reconcile experimental discrepancies .

Q. What experimental controls are necessary to validate the compound’s receptor-binding specificity in pharmacological studies?

Methodological Answer:

- Negative Controls : Use enantiomerically pure (S)-isomer or structurally related inactive analogs to confirm binding specificity to the (R)-form .

- Competitive Binding Assays : Co-incubate with excess unlabeled ligand to demonstrate saturable and displaceable binding .

- Knockout Models : Employ CRISPR-edited cell lines lacking the target receptor to validate on-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.